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Compound of Interest

1,3-dimethyl-5-phenoxy-1H-
Compound Name:
pyrazole-4-carbaldehyde

Cat. No.: B020789

An In-Depth Technical Guide to 1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde

Introduction

1,3-Dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic
compound of significant interest in synthetic and medicinal chemistry. Its structure, which
combines a stable pyrazole core, a phenoxy ether linkage, and a reactive aldehyde group,
renders it a versatile intermediate for the construction of more complex molecular architectures.
Pyrazole derivatives are known to exhibit a wide range of biological activities, including
fungicidal, insecticidal, and herbicidal properties.[1] This guide provides a comprehensive
overview of the chemical identity, synthesis, key reactions, and applications of this compound,
with a focus on its utility for researchers in drug discovery and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its
application in research and development.

Nomenclature and Identifiers:
o |[UPAC Name: 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde[2]

e CAS Number: 109925-10-2[2]
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e Molecular Formula: C12H12N202[2]

e Canonical SMILES: CN1N=C(C(=C1C)C=0)0OC2=CC=CC=C2
e InChiKey: WCLPDOWY SKMISR-UHFFFAOYSA-N[2]
Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the

compound.
Property Value Source
Molecular Weight 216.24 g/mol PubChem|[2]

) White powdery solid (for )
Physical State ) ChemicalBook][3]
related oxime)

Melting Point 134-135 °C (for related oxime) ChemicalBook[3][4]

Insoluble in water; soluble in

N methanol, ethanol, and other )
Solubility ] ChemicalBook][3][4]
organic solvents (for related

oxime).
Boiling Point 359.4+42.0 °C (Predicted) Echemi[5]
Density 1.21 g/cm3 (Predicted) ChemBK[3]

Core Synthesis: The Vilsmeier-Haack Reaction

The introduction of a formyl (-CHO) group onto the pyrazole ring is most effectively achieved
via the Vilsmeier-Haack reaction. This reaction is a cornerstone of synthetic chemistry for the
formylation of electron-rich aromatic and heterocyclic systems.[6][7]

Mechanism and Rationale:

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt
generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid
chloride (typically phosphorus oxychloride, POCIs).[7][8]
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» Formation of the Vilsmeier Reagent: DMF reacts with POCIs to form the electrophilic
chloroiminium ion, often called the Vilsmeier reagent.

» Electrophilic Aromatic Substitution: The pyrazole ring, being a Tt-excessive system, acts as a
nucleophile.[6] It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution
occurs regioselectively at the C4 position, which is the most electron-rich and sterically
accessible position on the 1,3,5-substituted pyrazole core.

o Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous
workup to yield the final carbaldehyde product.

The choice of the Vilsmeier-Haack reaction is justified by its high efficiency, regioselectivity, and
the use of relatively mild and inexpensive reagents for formylating activated rings like pyrazole.

[8]

Synthetic Workflow Diagram:
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Caption: Vilsmeier-Haack synthesis of the target carbaldehyde.
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established methods for the formylation of
pyrazoles.[6][8][9]

e Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic
stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, ~3-4 equivalents) to 0 °C in an
ice bath.

e Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCIs, ~1.5-2 equivalents)
dropwise to the cooled DMF under stirring, ensuring the temperature does not exceed 10 °C.
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Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of
the Vilsmeier reagent.

o Addition of Substrate: Dissolve the starting material, 1,3-dimethyl-5-phenoxypyrazole, in a
minimal amount of DMF or another suitable solvent. Add this solution dropwise to the freshly
prepared Vilsmeier reagent.

» Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to
70-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The
reaction is typically complete within 5-20 hours.[8]

o Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice
with vigorous stirring.

» Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated
solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8. The product may
precipitate as a solid, which can be collected by filtration. Alternatively, extract the product
into an organic solvent such as ethyl acetate (3x volumes).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium
sulfate (MgSOa), and concentrate under reduced pressure. The crude product can be
purified by column chromatography on silica gel or by recrystallization from a suitable solvent
system (e.g., ethyl acetate/petroleum ether) to yield the pure 1,3-dimethyl-5-phenoxy-1H-
pyrazole-4-carbaldehyde.[1]

Applications in Drug Development and
Agrochemicals

The true value of 1,3-dimethyl-5-phenoxy-1H-pyrazole-4-carbaldehyde lies in its role as a
versatile chemical scaffold. The aldehyde functional group is a synthetic linchpin, enabling a
wide array of subsequent chemical transformations.

1. Intermediate for Acaricides:

This carbaldehyde is a known intermediate in the synthesis of Fenpyroximate, a potent
acaricide (mite-killer) used in agriculture.[4] The synthesis involves the conversion of the
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aldehyde group into an oxime, followed by further elaboration.

e Reaction: The carbaldehyde reacts with hydroxylamine hydrochloride (NH2OH-HCI) in the
presence of a base (like potassium hydroxide) in a solvent such as methanol.[3][4] This
reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration
to form the corresponding oxime: N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-
yl)methylidene)hydroxylamine.[10]

2. Precursor for Novel Therapeutic Agents:

The pyrazole core is a privileged structure in medicinal chemistry. This carbaldehyde serves as
a starting point for generating libraries of compounds for biological screening.

o TGRS Agonists: A notable application is in the discovery of potent agonists for the Takeda G-
protein-coupled receptor 5 (TGR5), a promising target for treating metabolic diseases.
Researchers developed a series of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides
starting from the carbaldehyde.[11] This involved oxidizing the aldehyde to a carboxylic acid,
followed by amide coupling reactions to generate a diverse library of drug candidates. The
study highlighted how this scaffold could be rapidly optimized to produce compounds with
high functional activity.[11]

Diagram of Synthetic Utility:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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